4-Ethoxycinnamic Acid

Tyrosinase Inhibition Melanogenesis Enzyme Mechanism

Select 4-ethoxycinnamic acid for your research to ensure mechanistic integrity. Its distinct para-ethoxy substitution enables active-site copper chelation in tyrosinase inhibition, a property absent in 4-chloro analogs. This compound is the required precursor for synthesizing cholest-5-en-3βyl esters as per published procedures. With an intermediate XLogP3 of 2.2, it is essential for SAR libraries deconvoluting lipophilicity contributions. Choosing this specific derivative avoids the experimental failure and irreproducible results associated with generic class substitutions.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 151539-70-7
Cat. No. B3379082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxycinnamic Acid
CAS151539-70-7
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+
InChIKeyDZLOUWYGNATKKZ-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxycinnamic Acid CAS 151539-70-7: Baseline Identity, Class and Procurement-Relevant Distinctions


4-Ethoxycinnamic acid (CAS 2373-79-7; also 151539-70-7 for the specific isomer) is a para-substituted cinnamic acid derivative belonging to the phenylpropanoid class [1]. It features an ethoxy (-OCH2CH3) group at the 4-position of the phenyl ring, conferring distinct physicochemical properties compared to the parent cinnamic acid or hydroxyl/methoxy analogs [1]. The compound is a white to light yellow crystalline solid with a molecular weight of 192.21 g/mol and a melting point range of 195-199 °C . Its lipophilic nature, indicated by an XLogP3 value of 2.2, differentiates it from more polar members of the class and influences its solubility profile and biological membrane permeability [1].

Why Generic Cinnamic Acid Substitution Is Not Scientifically Defensible for 4-Ethoxycinnamic Acid Applications


Simple substitution of 4-ethoxycinnamic acid with other cinnamic acid analogs (e.g., 4-hydroxycinnamic acid, 4-methoxycinnamic acid, or 4-chlorocinnamic acid) is not scientifically justified due to structure-dependent variations in critical parameters including lipophilicity, enzyme inhibition mechanism, and synthetic utility [1]. The para-ethoxy substitution imparts a unique balance of hydrophobic character (XLogP3 = 2.2) and electronic effects that directly influence target engagement. For example, 4-ethoxycinnamic acid exhibits a distinct copper-chelating mechanism in tyrosinase inhibition that is absent in the 4-chloro analog [1]. Furthermore, the compound's specific reactivity profile is essential for the synthesis of specialized derivatives such as cholest-5-en-3βyl esters, where alternative substituents would fail to yield the desired product . Consequently, procurement decisions based on generic class activity assumptions risk experimental failure and irreproducible results.

4-Ethoxycinnamic Acid: Direct Comparative Evidence for Differentiated Scientific Selection


Tyrosinase Inhibition: Divergent Copper-Chelating Mechanism Compared to 4-Chlorocinnamic Acid

In a direct head-to-head comparison of para-substituted cinnamic acid derivatives, 4-ethoxycinnamic acid (4-ECA) and 4-nitrocinnamic acid (4-NCA) demonstrated the ability to chelate a copper ion within the active site of tyrosinase. In contrast, 4-chlorocinnamic acid (4-CCA) could not bind directly to the copper, instead interacting with amino acid residues [1]. This mechanistic divergence was established through copper interacting assays and molecular docking simulations [1]. While the study also determined IC50 values for all three compounds, the abstracted data does not provide the exact quantitative values; the key differentiation lies in the qualitative, mechanistic evidence that 4-ECA engages the catalytic copper center, a feature not shared by all class members.

Tyrosinase Inhibition Melanogenesis Enzyme Mechanism

Lipophilicity (XLogP3) Differentiation from 4-Hydroxycinnamic Acid

The computed partition coefficient (XLogP3) for 4-ethoxycinnamic acid is 2.2 [1]. In a cross-study comparison, the more polar analog 4-hydroxycinnamic acid (p-coumaric acid) exhibits an XLogP3 value of 1.5 [2]. This 0.7 log unit difference corresponds to approximately a 5-fold higher predicted lipophilicity for 4-ethoxycinnamic acid.

Lipophilicity Membrane Permeability Drug Design

Synthetic Utility: Specific Reactivity in Cholest-5-en-3βyl Ester Synthesis

4-Ethoxycinnamic acid is a documented precursor in the synthesis of cholest-5-en-3βyl 3-(4-ethoxyphenyl)-prop-2-enoate . This specific transformation leverages the reactivity of the para-ethoxy substituted cinnamic acid moiety to form a steroidal ester. While analogous reactions with other cinnamic acid derivatives (e.g., 4-methoxy or unsubstituted cinnamic acid) may be possible, the explicit literature precedent for this exact ethoxy derivative provides a verified synthetic pathway.

Synthetic Intermediate Steroidal Derivatives Organic Synthesis

4-Ethoxycinnamic Acid: Evidence-Backed Procurement Scenarios for Specialized Applications


Development of Tyrosinase Inhibitors with a Copper-Chelation Mechanism

4-Ethoxycinnamic acid is the preferred starting material or reference compound for designing tyrosinase inhibitors that function through active-site copper chelation. Its distinct mechanistic profile, demonstrated in direct comparison with 4-chlorocinnamic acid, makes it essential for medicinal chemistry programs targeting hyperpigmentation disorders or agricultural anti-browning agents [1].

Synthesis of Specialized Steroidal Cinnamate Esters

For the specific synthesis of cholest-5-en-3βyl 3-(4-ethoxyphenyl)-prop-2-enoate, 4-ethoxycinnamic acid is the required precursor. Substitution with other cinnamic acid derivatives (e.g., 4-methoxy or 4-hydroxy) would yield different ester products, deviating from the published procedure and potentially altering the biological or material properties of the final compound .

Structure-Activity Relationship (SAR) Studies on Cinnamic Acid Derivatives

4-Ethoxycinnamic acid serves as a critical member of a para-substituted cinnamic acid library for SAR studies. Its intermediate lipophilicity (XLogP3 = 2.2) between the highly polar 4-hydroxy analog (1.5) and more hydrophobic alkyl-substituted variants allows researchers to deconvolute the contribution of lipophilicity to observed biological activity [2][3].

Technical Documentation Hub

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